Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide
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Overview
Description
Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzimidazole ring, and a morpholine moiety. This compound is of significant interest in various fields of scientific research due to its potential pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzimidazole precursors, followed by their coupling with the morpholine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain high-purity products suitable for research and development applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate: Shares the morpholine moiety and has similar pharmacological properties.
5-ethoxy-2-[2-(morpholino)-ethylthio]-benzimidazole: Contains the benzimidazole ring and exhibits comparable biological activities.
Uniqueness
Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3.2BrH/c1-13-16(17(23)24-2)22-15-6-4-3-5-14(15)21(18(22)19-13)8-7-20-9-11-25-12-10-20;;/h3-6H,7-12H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRVOJJGQWUGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3N(C2=N1)CCN4CCOCC4)C(=O)OC.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Br2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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